S-acetyl-PEG12-alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

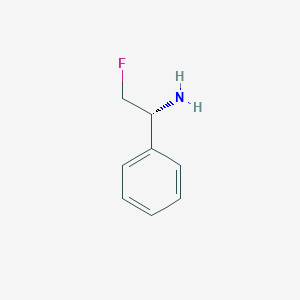

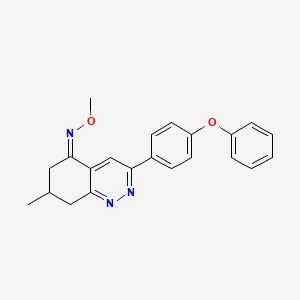

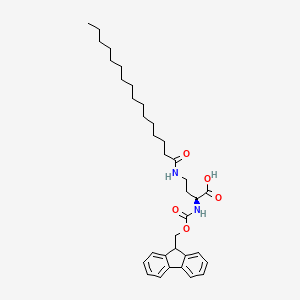

S-acetyl-PEG12-OH, also known as S-acetyl-PEG12-alcohol, is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Synthesis Analysis

The synthesis of S-acetyl-PEG12-OH involves the use of polyethylene glycol (PEG) compounds . Depending on how one chooses to define the constituent monomer or parent molecule (as ethylene glycol, ethylene oxide, or oxyethylene), PEG compounds are also known as PEO (polyethylene oxide) and POE (polyoxyethylene) .Molecular Structure Analysis

The molecular weight of S-acetyl-PEG12-OH is 604.75 g/mol . Its molecular formula is C26H52O13S . The S-acetyl-PEG12-OH molecule contains a sulfur acetyl group and a hydroxyl group .Chemical Reactions Analysis

While specific chemical reactions involving S-acetyl-PEG12-OH are not detailed in the search results, it’s important to note that the compound is a PEG-based PROTAC linker . PROTACs are designed to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Scientific Research Applications

Drug Delivery Systems :

- Acetylation or acrylation of PEG can lead to the aggregation of PEG chains into spherical nanoparticles. These nanoparticles have been found effective as carriers for drug delivery, demonstrating high drug loading content and enhanced anticancer efficacy (Pang et al., 2017).

Phase Change Material Applications :

- Modification of PEG with small molecules like acetyl chloride can effectively reduce the degree of supercooling in PEG, which is a phase change material. This modification has implications in enhancing PEG's practical applications by altering its phase change properties (Qin et al., 2018).

Surface Modification and Nanotechnology :

- Acetylation and PEGylation of cellulose nanocrystals have been explored to reduce hydrophilicity, resulting in altered surface characteristics. This has potential applications in nanotechnology and material science (Montanheiro et al., 2018).

Epigenome Manipulation :

- A study developed a chemical catalyst that promotes synthetic histone acetylation in living cells, which can potentially be used for therapy and elucidating epigenetic mechanisms. This highlights the role of acetylated compounds in epigenetic research (Fujiwara et al., 2020).

Biomedical and Biotechnical Applications :

- Acetylated PEG compounds have been studied for their use in peptide and protein PEGylation, which can lead to reduced immunogenicity and altered biodistribution, making them useful in various pharmaceutical and biotechnical applications (Roberts et al., 2002).

Antifouling Coatings :

- Acetylene-terminated alkyl monolayers, functionalized with PEG, have been used to create antifouling coatings. This application is significant in reducing protein adsorption and improving biocompatibility (Flavel et al., 2013).

Wound Healing and Antibacterial Applications :

- Functionalized PEG compounds have been developed for wound healing and antibacterial applications, demonstrating the potential in creating efficient and biocompatible systems for medical use (Yin et al., 2016).

Biosensing Technologies :

- PEG hydrogel microstructures containing immobilized enzymes have been used to create biosensors capable of detecting analytes at low concentrations (Yadavalli et al., 2004).

Mechanism of Action

Target of Action

S-acetyl-PEG12 alcohol, also known as S-acetyl-PEG12-OH or S-acetyl-PEG12-alcohol, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .

Mode of Action

The compound contains two different ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . By bringing the E3 ligase and the target protein into close proximity, the compound facilitates the transfer of ubiquitin to the target protein . This ubiquitination signals for the protein to be degraded by the proteasome .

Biochemical Pathways

The biochemical pathway primarily affected by S-acetyl-PEG12 alcohol is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within the cell . By selectively targeting proteins for degradation, the compound can influence various cellular processes, including cell cycle progression, signal transduction, and gene expression .

Pharmacokinetics

PEGylation, or the addition of PEG groups to a molecule, is known to enhance water solubility, which can improve bioavailability .

Result of Action

The primary result of S-acetyl-PEG12 alcohol’s action is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins . The specific molecular and cellular effects would depend on the identity of the target protein.

Action Environment

The action of S-acetyl-PEG12 alcohol can be influenced by various environmental factors. For instance, the hydrophilic PEG linker increases the water solubility of the compound, which can enhance its stability and efficacy in aqueous environments . Additionally, the compound’s effectiveness may be affected by factors such as pH, temperature, and the presence of other molecules in the environment.

Future Directions

The use of S-acetyl-PEG12-OH and similar PEG-based PROTAC linkers is likely to continue in the field of drug development . The ability to selectively degrade target proteins makes these compounds valuable tools in the development of targeted therapy drugs . The future may see further refinement and diversification of these compounds to enhance their effectiveness and specificity.

Biochemical Analysis

Biochemical Properties

S-acetyl-PEG12 alcohol interacts with various enzymes and proteins as part of its role in the formation of PROTAC molecules . The nature of these interactions is crucial for the selective degradation of target proteins . The exact enzymes, proteins, and other biomolecules it interacts with would depend on the specific PROTAC molecule being synthesized.

Cellular Effects

The effects of S-acetyl-PEG12 alcohol on cells are primarily related to its role in the formation of PROTACs . By enabling the creation of PROTAC molecules, S-acetyl-PEG12 alcohol indirectly influences cell function. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism, as the degradation of specific proteins can have wide-ranging effects on these cellular processes .

Molecular Mechanism

The molecular mechanism of action of S-acetyl-PEG12 alcohol involves its role as a linker in the formation of PROTAC molecules . These molecules work by binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . The specific binding interactions and changes in gene expression would depend on the particular PROTAC molecule being synthesized.

Metabolic Pathways

The metabolic pathways involving S-acetyl-PEG12 alcohol are not well-documented in the literature. As a PEG-based linker, it is primarily involved in the synthesis of PROTAC molecules . The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, would depend on the particular PROTAC molecule being synthesized.

Transport and Distribution

The transport and distribution of S-acetyl-PEG12 alcohol within cells and tissues are not well-documented in the literature. As a PEG-based linker, it is primarily involved in the synthesis of PROTAC molecules . Any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, would depend on the particular PROTAC molecule being synthesized.

Subcellular Localization

The subcellular localization of S-acetyl-PEG12 alcohol is not well-documented in the literature. As a PEG-based linker, it is primarily involved in the synthesis of PROTAC molecules . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles would depend on the particular PROTAC molecule being synthesized.

Properties

IUPAC Name |

S-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O13S/c1-26(28)40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-30-5-4-29-3-2-27/h27H,2-25H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAUZMRPHWWELV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O13S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

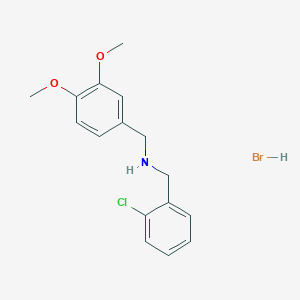

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B6352158.png)

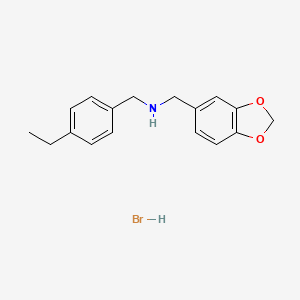

![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)

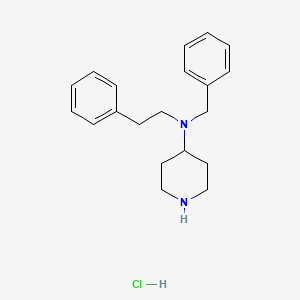

![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)